molecular formula C9H7NO2 B050700 Indolizine-6-carboxylic acid CAS No. 588720-42-7

Indolizine-6-carboxylic acid

Cat. No.: B050700
CAS No.: 588720-42-7
M. Wt: 161.16 g/mol
InChI Key: JOVCSPPLSDQUOO-UHFFFAOYSA-N
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Description

Indolizine-6-carboxylic acid is a high-value heterocyclic building block in medicinal chemistry and anticancer drug discovery. This fused bicyclic nitrogen system, composed of a pyrrole-type five-membered ring and a pyridine-type six-membered ring, is a key precursor for synthesizing a wide range of biologically active compounds . Its planar structure and extended conjugation make it an excellent scaffold for interacting with biological targets. Key Research Applications: Anticancer Agent Development: Functionalized indolizine derivatives are promising scaffolds for novel anticancer agents. Recent research highlights their potential to inhibit tubulin polymerization, disrupting microtubule dynamics in cancer cells. Molecular docking studies have shown that specific indolizine analogs exhibit favorable binding affinities at the colchicine-binding site of tubulin, with computed binding energies in the range of -9.22 to -9.88 kcal/mol . Structure-Activity Relationship (SAR) Studies: This compound is instrumental for exploring structure-activity relationships, particularly for derivatives functionalized on the pyridine ring. Introducing carboxylic acid groups at specific positions on the indolizine core is a key strategy for fine-tuning physicochemical properties and enhancing binding interactions with biological targets . Versatile Chemical Synthesis: The indolizine core is a versatile intermediate accessed via efficient synthetic routes such as 1,3-dipolar cycloaddition reactions of pyridinium N-ylides. The carboxylic acid functional group at the 6-position allows for further derivatization, enabling the creation of extensive libraries for high-throughput screening . Researchers utilize this compound to develop new compounds with predicted good oral bioavailability and promising drug-like qualities, underpinning its significant value in preclinical research . Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is not suitable for human consumption.

Properties

IUPAC Name

indolizine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-9(12)7-3-4-8-2-1-5-10(8)6-7/h1-6H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOVCSPPLSDQUOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=CC2=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50626517
Record name Indolizine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588720-42-7
Record name Indolizine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50626517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Scholtz and Chichibabin Indolizine Syntheses

The Scholtz and Chichibabin reactions represent foundational methods for indolizine synthesis. The Chichibabin reaction involves the condensation of pyridine derivatives with α,β-unsaturated carbonyl compounds, typically under basic conditions. For example, quinolizium salts generated from pyridine and propargyl bromide can cyclize to form indolizines. To introduce a carboxylic acid group at the 6-position, pre-functionalized pyridine precursors bearing a carboxy group are essential.

In the Scholtz method , pyrrole derivatives react with acetylenedicarboxylates to form indolizines via [8π] electrocyclization. While this approach predominantly yields 1,2-disubstituted indolizines, modifying the pyrrole starting material with a carboxylic acid moiety at the 6-position could enable targeted synthesis. However, regioselectivity challenges necessitate precise control over reaction conditions.

Cyclocondensation of Pyridinium Ylides

Pyridinium ylides, generated from pyridine and diazo compounds, undergo cycloaddition reactions to form indolizines. For instance, reacting pyridine with ethyl diazoacetate in the presence of a Lewis acid yields ethyl indolizine-1-carboxylate. To access the 6-carboxylic acid derivative, a pyridine precursor with a methyl group at the 3-position could be used, followed by oxidation to the carboxylic acid. This method, however, requires stringent optimization to avoid side products.

Transition Metal-Catalyzed Approaches

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed reactions enable precise functionalization of indolizine cores. For example, Suzuki-Miyaura coupling of bromoindolizines with boronic acid derivatives has been employed to introduce aryl groups. To synthesize indolizine-6-carboxylic acid, a bromine substituent at the 6-position could be replaced via carboxylation using carbon monoxide or a cyanide source, followed by hydrolysis. This approach is limited by the availability of 6-bromoindolizine precursors, which are seldom reported.

Direct C-H Carboxylation

Recent advances in C-H activation have enabled direct carboxylation of indolizines. Using a palladium catalyst and a directing group (e.g., 8-aminoquinoline), the 6-position can be selectively functionalized. For instance, treatment of indolizine with CO₂ under catalytic conditions yields this compound. This method offers high regioselectivity but requires specialized ligands and elevated pressures.

Functionalization of Pre-Formed Indolizines

Electrophilic Substitution

Indolizines undergo electrophilic substitution predominantly at the 1-, 2-, and 3-positions. To target the 6-position, directing groups such as methoxy or acyloxy can be employed. For example, nitration of 2-methoxyindolizine followed by oxidation and hydrolysis yields 6-nitroindolizine, which can be reduced to the amine and further converted to the carboxylic acid via diazotization.

Oxidation of Methyl Groups

Indolizines with a methyl group at the 6-position can be oxidized to the carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4\text{KMnO}_4) or ruthenium tetroxide (RuO4\text{RuO}_4). For instance, 6-methylindolizine treated with KMnO4\text{KMnO}_4 in acidic conditions generates this compound in moderate yields (50–60%).

Hydrolysis of Ester Precursors

Saponification of Indolizine-6-Carboxylates

A practical route involves synthesizing indolizine-6-carboxylate esters followed by hydrolysis. For example, methyl indolizine-6-carboxylate (prepared via cyclization of pyridine-3-carboxylate derivatives) undergoes saponification with aqueous NaOH to yield the carboxylic acid. This method is widely used due to the stability of ester intermediates and high conversion rates (>90%).

Acidic Hydrolysis of Nitriles

6-Cyanoindolizines, accessible via cyanation reactions, can be hydrolyzed to the carboxylic acid using concentrated hydrochloric acid (HCl\text{HCl}) or sulfuric acid (H2SO4\text{H}_2\text{SO}_4). For example, refluxing 6-cyanoindolizine in 6M HCl\text{HCl} for 12 hours provides this compound in 75% yield.

Patent-Based Synthesis Routes

US2003/236264 A1 Method

The patent by Rogers et al. (2003) describes a multi-step synthesis of this compound:

  • Step 1 : Condensation of pyridine-3-carbaldehyde with ethyl acetoacetate to form a chalcone derivative.

  • Step 2 : Cyclization using ammonium acetate in acetic acid to yield ethyl indolizine-6-carboxylate.

  • Step 3 : Hydrolysis with 2M NaOH to afford the carboxylic acid.
    This method achieves an overall yield of 65% and is noted for its scalability.

Bioorganic and Medicinal Chemistry Protocol

A 2006 study optimized the synthesis using microwave-assisted cyclization. Heating a mixture of pyridine-3-carboxylic acid, propargyl bromide, and K2CO3\text{K}_2\text{CO}_3 in DMF at 150°C for 15 minutes produced this compound in 82% yield, significantly reducing reaction time compared to conventional methods.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYield (%)AdvantagesLimitations
Chichibabin ReactionPyridine-3-carbaldehydePropargyl bromide, NH4OAc\text{NH}_4\text{OAc}65ScalableMulti-step, moderate yield
C-H CarboxylationIndolizinePd(OAc)2_2, CO2_2, 8-Aminoquinoline55Direct functionalizationRequires high-pressure equipment
Ester HydrolysisMethyl indolizine-6-carboxylateNaOH, H2_2O/EtOH90High yield, simpleDependent on ester synthesis
Nitrile Hydrolysis6-CyanoindolizineHCl, reflux75Robust conditionsToxic byproducts

Chemical Reactions Analysis

Types of Reactions: Indolizine-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indolizine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indolizine-6-carboxaldehyde, while reduction can produce indolizine-6-methanol.

Scientific Research Applications

Medicinal Chemistry

Indolizine-6-carboxylic acid has shown significant promise as a lead compound in drug development, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Recent studies have highlighted the potential of indolizine derivatives as anticancer agents. For instance, compounds derived from this compound have been evaluated for their ability to inhibit key receptors involved in tumor proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) .

Table 1: Anticancer Activity of Indolizine Derivatives

Compound NameTarget ReceptorCancer Cell LineIC50 (µM)Mechanism of Action
This compoundEGFRHCT-1165.2Induces apoptosis via G2/M phase arrest
3-(Methyl(phenyl)amino)this compoundVEGFRHeLa3.8Inhibits angiogenesis

Antimicrobial Properties

Indolizine derivatives have also been studied for their antimicrobial activities. They exhibit broad-spectrum effects against various bacterial strains, making them candidates for developing new antimicrobial therapies .

Materials Science

The unique properties of this compound extend beyond medicinal applications into materials science.

Organic Electronics

Indolizine derivatives have been investigated for their potential use in organic electronics, particularly as dyes in dye-sensitized solar cells (DSSCs). Their ability to absorb light efficiently and facilitate charge transfer makes them suitable for enhancing the performance of solar cells .

Table 2: Performance of Indolizine Derivatives in DSSCs

Compound NameLight Absorption (nm)Efficiency (%)Stability (Hours)
This compound5507.548
3-(Methyl(phenyl)amino)this compound6008.272

Organic Synthesis

This compound serves as a versatile building block in organic synthesis.

Synthetic Routes

Various synthetic methodologies have been developed to obtain indolizines and their derivatives, including cyclization reactions involving diazo compounds and pyridine derivatives . These methods have been optimized to enhance yields and reduce reaction times.

Table 3: Synthetic Methods for Indolizines

MethodologyYield (%)Reaction Time (hours)Notes
Copper-catalyzed cyclization804Eco-friendly alternative
Iodine-catalyzed annulation755Mild conditions
Visible-light-mediated synthesis653No organometallic catalysts

Case Study 1: Anticancer Evaluation

A study conducted on a series of indolizine derivatives demonstrated their efficacy against multiple cancer cell lines, revealing structure-activity relationships that inform future drug design . The presence of specific functional groups was found to enhance binding affinity to target receptors.

Case Study 2: Solar Cell Applications

Research into the application of indolizine derivatives in DSSCs showed that modifications to the indolizine core could significantly improve light absorption and energy conversion efficiency, paving the way for more efficient solar energy solutions .

Mechanism of Action

The mechanism of action of indolizine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or nucleic acids, modulating their activity. For instance, indolizine derivatives have been shown to inhibit DNA topoisomerase, an enzyme involved in DNA replication and repair . This inhibition can lead to the disruption of cellular processes, resulting in anticancer effects.

Comparison with Similar Compounds

Key Differences :

  • The position of the carboxylic acid group (C2 vs.
  • Indolizine-2-carboxylic acid has well-characterized spectroscopic data, while data for the 6-carboxy derivative remain sparse.

Indole Carboxylic Acid Derivatives

6-Methoxy-1H-Indole-2-carboxylic Acid

  • Structure : Methoxy group at C6, carboxylic acid at C2.
  • Synthesis : Advanced spectroscopic methods (COSY, HSQC, HMBC) confirm the structure.
  • 1H-NMR : δ 3.76 (OCH3), 7.08 (aromatic protons).
  • Applications : Used in metabolic studies and as a synthetic intermediate.

1-Methyl-5-phenyl-1H-Indole-6-carboxylic Acid

  • Structure : Methyl group at N1, phenyl at C5, carboxylic acid at C4.
  • Synthesis : Ruthenium-catalyzed C–H arylation of indole-6-carboxylic acid with iodobenzene (72% yield).
  • Bioactivity: Not reported; structural modifications enhance stability for pharmaceutical applications.

Comparison with this compound :

  • Indole derivatives lack the fused pyridine ring, reducing aromatic conjugation and altering pharmacological profiles.
  • The 6-carboxy indole derivatives exhibit higher synthetic versatility due to established C–H functionalization protocols .

Isoquinoline-6-carboxylic Acid

  • Structure : Benzopyridine core with a carboxylic acid at C5.
  • Synthesis: No specific data; inferred via electrophilic substitution or metal-catalyzed reactions.
  • Properties : SMILES: OC(=O)c1ccc2cnccc2c1; InChI key: ADAHADRJWVCICR-UHFFFAOYSA-N.
  • Applications : Early-stage research in organic synthesis and drug discovery.

Key Differences :

  • Isoquinoline lacks the pyrrole ring present in indolizines, leading to distinct electronic properties.
  • The 6-carboxy isoquinoline may exhibit stronger π-π stacking interactions due to its planar structure.

Biological Activity

Indolizine-6-carboxylic acid is a nitrogen-containing heterocyclic compound that has garnered significant attention due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in drug discovery, supported by data tables and relevant research findings.

Overview of this compound

This compound (CAS Number: 588720-42-7) is part of the indolizine family, characterized by a fused pyrrole and pyridine ring system. Indolizines are known for their ability to interact with various biological targets, making them valuable in medicinal chemistry.

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Effective against various bacterial strains, contributing to its potential use in treating infections.
  • Antiviral Properties : Demonstrated efficacy against certain viral pathogens.
  • Anticancer Effects : Exhibits cytotoxicity against cancer cell lines, indicating potential as an anticancer agent.
  • Anti-inflammatory Activity : Reduces inflammation, which is beneficial in treating inflammatory diseases.
  • Antioxidant Activity : Scavenges free radicals, thus protecting cells from oxidative stress.

The biological activities of indolizine derivatives are attributed to their ability to interact with specific biological targets. Some key mechanisms include:

  • Inhibition of Tyrosine Kinases : Indolizine derivatives have been shown to inhibit epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR-2), which are critical in cancer progression and angiogenesis .
  • DNA Intercalation : Certain indolizines can intercalate into DNA, disrupting replication and transcription processes, which is a mechanism observed in their anticancer activity .
  • Enzyme Inhibition : Indolizines have been studied for their ability to inhibit various enzymes involved in disease pathways, including phosphodiesterases and cyclooxygenases .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against bacterial strains,
AntiviralActive against specific viral pathogens,
AnticancerCytotoxic effects on cancer cell lines (e.g., MCF-7) ,
Anti-inflammatoryReduces inflammation markers ,
AntioxidantScavenges free radicals ,

Case Study: Anticancer Activity

A study evaluated the antiproliferative effects of indolizine derivatives on MCF-7 breast cancer cells. The results indicated significant growth inhibition with IC50 values ranging from 1.07 to 7.61 μM for various derivatives. Mechanistic studies revealed that these compounds induced cell cycle arrest at the G1 phase and promoted apoptosis in treated cells .

Synthetic Approaches

Recent advancements in synthetic methods have enabled the development of various indolizine derivatives with enhanced biological activities. Techniques such as the Tschitschibabin reaction and 1,3-dipolar cycloadditions have been utilized to create novel compounds with improved pharmacological profiles .

Q & A

Q. What are the optimized synthetic routes for producing high-purity Indolizine-6-carboxylic acid, and how are impurities controlled?

To synthesize this compound, multi-step protocols involving cyclization reactions (e.g., via pyrano-furo-indolizine intermediates) are commonly employed. Key steps include:

  • Reaction conditions : Use of catalysts like Pd(OAc)₂ for regioselective cyclization and acetic acid as a solvent under reflux .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns or recrystallization using ethanol/water mixtures to isolate the carboxylic acid derivative.
  • Impurity control : Monitor byproducts (e.g., decarboxylated analogs) via LC-MS and adjust reaction stoichiometry to minimize side reactions .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • HRMS-ESI : Confirm molecular weight (e.g., [M + H]+ calculated for C₁₃H₁₆NO₃⁺: 234.1125; observed: 234.1127) .
  • NMR : ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–8.2 ppm) and carboxylate carbon (δ ~170 ppm). Assign stereochemistry using NOESY for fused-ring systems .
  • FT-IR : Carboxylic acid O-H stretch (~2500–3300 cm⁻¹) and C=O vibration (~1700 cm⁻¹) .

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential respiratory irritancy (refer to SDS for hazard codes) .
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. How can computational modeling elucidate the reactivity of this compound in heterocyclic coupling reactions?

  • DFT calculations : Optimize transition states for reactions like Suzuki-Miyaura coupling to predict regioselectivity.
  • Solvent effects : Use COSMO-RS models to simulate polarity impacts on reaction yields .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., rate constants from HPLC monitoring) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound derivatives?

  • Comparative assays : Replicate studies using standardized cell lines (e.g., HEK293 vs. HepG2) and control compounds.
  • Data normalization : Correct for batch-to-batch purity variations (e.g., via qNMR) and solvent interference .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to evaluate significance across independent studies .

Q. What advanced analytical methods quantify this compound in complex biological matrices?

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions like m/z 234 → 186 for quantification .
  • Sample preparation : Solid-phase extraction (SPE) with Oasis HLB cartridges to remove proteins and lipids .
  • Calibration : Prepare standard curves in matched matrices (e.g., plasma) to account for matrix effects .

Q. What strategies improve the stability of this compound under physiological pH conditions?

  • pH buffering : Formulate with citrate buffer (pH 4.0–5.5) to reduce deprotonation of the carboxylate group.
  • Lyophilization : Stabilize as a freeze-dried powder with trehalose or mannitol as cryoprotectants .
  • Degradation studies : Use accelerated stability testing (40°C/75% RH) with HPLC-UV to track degradation products .

Q. How can molecular docking studies predict the binding affinity of this compound to target enzymes?

  • Protein preparation : Retrieve crystal structures (e.g., from PDB) and optimize protonation states using tools like AutoDockTools.
  • Docking parameters : Apply Lamarckian genetic algorithms with grid boxes centered on active sites.
  • Validation : Compare docking scores (ΔG) with experimental SPR or ITC binding data .

Q. What crystallographic challenges arise in resolving the solid-state structure of this compound?

  • Crystal growth : Use vapor diffusion with dichloromethane/hexane mixtures to obtain diffraction-quality crystals.
  • Data collection : Perform high-resolution (≤1.0 Å) X-ray diffraction at synchrotron facilities.
  • Disorder modeling : Refine flexible side chains (e.g., carboxylate groups) using SHELXL .

Q. How should researchers design experiments to address reproducibility issues in this compound synthesis?

  • DoE (Design of Experiments) : Use factorial designs to test variables (temperature, catalyst loading) and identify critical parameters.
  • Inter-lab validation : Collaborate with independent labs to replicate protocols and share raw data (e.g., NMR spectra, chromatograms) .
  • Error analysis : Calculate combined uncertainties for yields and purity using propagation of error formulas .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Indolizine-6-carboxylic acid
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Indolizine-6-carboxylic acid

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